molecular formula C14H18N2O3 B2664608 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide CAS No. 921842-79-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide

Cat. No.: B2664608
CAS No.: 921842-79-7
M. Wt: 262.309
InChI Key: OEIFWLYXNHFYEF-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide is a benzoxazepine derivative characterized by a seven-membered 1,4-oxazepine ring fused to a benzene core.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-12(17)15-9-5-6-11-10(7-9)16-13(18)14(2,3)8-19-11/h5-7H,4,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIFWLYXNHFYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparisons

Platelet Aggregation Inhibition

Compounds 8f, 8j, and related benzoxazines were evaluated for platelet aggregation inhibition using rabbit platelet-rich plasma (PRP). The target compound’s 3,3-dimethyl group may enhance steric complementarity with the receptor’s hydrophobic pockets, improving potency compared to 8f or 8j.

Physicochemical Properties

Compound Core Structure Substituents Key Physicochemical Notes
Target Compound Benzoxazepine 3,3-dimethyl, 7-propionamide Higher rigidity; improved metabolic stability
8f Benzoxazine 4-propyl, 7-propionamide Moderate lipophilicity
8j Benzoxazine 4-butyl, 7-propionamide Increased lipophilicity, reduced solubility
67 Naphthyridine Adamantyl, pentyl High molecular weight; complex stereochemistry

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide is a complex organic compound belonging to the class of oxazepines. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The purpose of this article is to provide a detailed overview of the biological activity associated with this compound, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2C_{15}H_{18}N_{2}O_{2}, with a molecular weight of approximately 258.32 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepine core with a propionamide substituent, which contributes to its biological activity.

Key Properties

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₂
Molecular Weight258.32 g/mol
CAS Number921817-43-8
Melting PointNot available
SolubilitySoluble in DMSO

Research indicates that this compound exhibits significant biological activity through various mechanisms. It has been reported to interact with multiple biological targets including enzymes and receptors involved in key metabolic pathways.

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on certain enzymes that are crucial for cellular metabolism.
  • Receptor Modulation : It may act as a modulator for G protein-coupled receptors (GPCRs), influencing signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of oxazepines exhibit antimicrobial properties against various bacterial strains. This compound was tested and showed promising results against Gram-positive bacteria .
  • Cytotoxicity Studies : In vitro assays revealed that the compound exhibited cytotoxic effects on cancer cell lines. The IC50 values were determined to be in the range of 20–50 μM depending on the cell type .
  • Neuroprotective Effects : Preliminary research indicated potential neuroprotective properties in models of neurodegenerative diseases. The compound was able to reduce oxidative stress markers in neuronal cells .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityIC50 = 20–50 μM
NeuroprotectionReduced oxidative stress

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